(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate

Chiral Synthesis Enantiomeric Excess Peptide Epimerization

Sourcing the exact (S)-enantiomer of Boc-3-methoxy-phenylalanine methyl ester with orthogonal protecting groups is a recurring bottleneck in peptide labs-generic substitutions (e.g., para-hydroxy, unsubstituted, or the (R)-enantiomer) alter reactivity and biological outcome. This compound solves that with defined (S)-chirality, a base-labile methyl ester, and an acid-labile Boc group, enabling sequential chemoselective deprotection without compromising the 3-methoxyphenylalanine core. • Single (S)-enantiomer (CAS 184176-05-4); the (R)-form (CAS 255849-24-2) yields different biological activity. • Orthogonal Boc/methyl ester pair supports two-stage deprotection-critical for complex peptide sequences. • 3-Methoxy substituent activates the ring for electrophilic substitution at positions inaccessible with 4-hydroxy (tyrosine) analogs.

Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
Cat. No. B12969686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate
Molecular FormulaC16H23NO5
Molecular Weight309.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)OC
InChIInChI=1S/C16H23NO5/c1-16(2,3)22-15(19)17-13(14(18)21-5)10-11-7-6-8-12(9-11)20-4/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1
InChIKeyPXCYFXRTDQJMRL-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-3-Methoxy-L-Phe-OMe: Chiral Building Block


(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3-methoxyphenyl)propanoate (CAS 184176-05-4, C16H23NO5, MW 309.36) is a protected, chiral L-amino acid derivative belonging to the substituted phenylalanine class. It features a base-labile tert‑butoxycarbonyl (Boc) protecting group on the α‑amine, a methyl ester at the C‑terminus, and a 3‑methoxy substituent on the aromatic side chain . This specific combination of orthogonal protecting groups and single‑enantiomer (S) configuration makes it a versatile intermediate for peptide synthesis and medicinal chemistry, where the 3‑methoxy group introduces distinct steric and electronic properties compared to unsubstituted or para‑substituted analogs.

1 Chiral synthesis workflow — (S)-enantiomer for L-peptide mimetic studies
2 Orthogonal protecting-group strategy — acid-labile Boc, base-labile methyl ester
3 Meta-methoxy SAR research — distinct electronic profile vs. para-hydroxy or unsubstituted analogs

Risks of Generic Substitution


Superficially similar in‑class compounds cannot be considered interchangeable for this building block. The Boc‑protected methyl ester of L‑tyrosine (para‑hydroxy, CAS 4326-36-7) or L‑phenylalanine (unsubstituted, CAS 51987-73-6) lack the electron‑donating 3‑methoxy group, which alters aromatic ring reactivity, directing effects in further functionalization, and ultimately the conformational and binding properties of any derived peptide or small molecule [1]. Conversely, the corresponding (R)-enantiomer (CAS 255849-24-2) would yield a diastereomeric or enantiomeric final product with completely different biological activity [2]. Even changing the ester from methyl to ethyl or the protecting group from Boc to Fmoc can dramatically shift the solubility profile and the deprotection selectivity, impacting overall synthetic yield and purity. The quantitative evidence below demonstrates that the precise identity of this compound is the critical variable, not a generic substitution.

Target
Boc-3-Methoxy-L-Phe-OMe

Protected (S)-enantiomer with 3-methoxy substitution; orthogonal Boc/methyl ester pair.

Substitute risk
(R)-enantiomer (CAS 255849-24-2)

Complete stereochemical inversion; may yield diastereomeric or enantiomeric final product with altered biological context.

Target
3-Methoxy activation pattern

Electron-donating OMe directs ortho/para substitution; σₚ context differs from 4-OH.

Substitute risk
4-Hydroxy analog (Boc-Tyr-OMe, CAS 4326-36-7)

Stronger ring activation and different directing effects; may produce regioisomeric products in late-stage functionalization.

Target
Boc/methyl ester orthogonality

Acid-labile amine protection with base-labile ester; sequential deprotection possible.

Substitute risk
Fmoc analog (CAS 206060-40-4) or free acid

Different deprotection chemistry; may disrupt synthetic sequence compatibility and solubility profile.

Differentiated Performance Evidence


Enantiomeric Purity & Chiral Integrity

The (S)-enantiomer of the target compound is supplied with a certified standard purity of 98% by HPLC and NMR, ensuring a minimum enantiomeric excess of >99% . This is a critical differentiator from the (R)-enantiomer (CAS 255849-24-2), where procurement of the opposite configuration would lead to a complete inversion of stereochemistry in the final product. While the (R)-enantiomer may also be supplied at high purity, the selection of the (S)-form is non-negotiable for L-peptide mimetics. The risk of epimerization during synthesis is minimized by the Boc/methyl ester protection strategy, which preserves the α-center configuration [1].

Enantiomeric Purity & Chiral Identity
Head-to-head
Target: (S)-enantiomer, ≥99% ee, purity 98% (HPLC, NMR). Comparator: (R)-enantiomer yields complete stereochemical inversion.
Supports stereochemical-control context for L-peptide mimetic synthesis.
QC data from supplier COA; epimerization minimized by Boc/methyl ester strategy.
Chiral Synthesis Enantiomeric Excess Peptide Epimerization

3-Methoxy Regiochemical Advantage

The 3-methoxy group is an electron-donating substituent that activates the aromatic ring towards electrophilic substitution at the ortho and para positions relative to itself, a regiochemical profile fundamentally different from the 4-hydroxy group in Boc-L-tyrosine methyl ester (CAS 4326-36-7) [1]. Computational predictions estimate the Hammett σₚ constant for 3-OMe is approximately -0.10, versus -0.37 for 4-OH, indicating a weaker but distinct activation pattern [2]. This translates to different directing effects in late-stage functionalization, crucial for synthesizing diversely substituted peptide libraries.

3-Methoxy Regiochemical Profile
Class-level
Target: 3-OMe, σₚ ≈ -0.10 (weaker activation). Comparator: 4-OH analog, σₚ = -0.37 (stronger activation, distinct directing).
Supports regiochemical differentiation for SAR library synthesis.
Hammett constants from literature; applicable to electrophilic aromatic substitution context.
Structure-Activity Relationship Electron-Donating Group Aromatic Substitution

Boc-Methyl Ester Orthogonality

The target compound's Boc/methyl ester protecting group pair is orthogonal to the widely used Fmoc/tBu strategy in solid-phase peptide synthesis. The Boc group is selectively removed under acidic conditions (e.g., TFA), while the methyl ester is stable to these conditions but can be cleaved under basic conditions (e.g., NaOH/MeOH) [1]. This contrasts with an Fmoc-protected analog, such as Fmoc-L-Phe(3-OMe)-OH (CAS 206060-40-4), which requires a basic (piperidine) deprotection step. This orthogonality allows for sequential, chemoselective modifications not possible with a single protecting-group strategy.

Boc-Methyl Ester Orthogonality
Class-level
Target: Boc cleaved by acid (TFA), methyl ester cleaved by base (NaOH/MeOH). Comparator: Fmoc requires basic deprotection; free acid requires activation.
Supports sequential chemoselective deprotection in multi-step synthesis.
Standard solution-phase peptide synthesis protocols; review specific conditions.
Peptide Chemistry Protecting Group Orthogonality Solid-Phase Synthesis

Methyl Ester Hydrolytic Stability

The methyl ester form of the target compound provides superior hydrolytic stability compared to the free carboxylic acid analog, Boc-L-Phe(3-OMe)-OH (CAS 261360-71-8). The ester is less prone to self-catalyzed degradation in the presence of moisture, which is a well-established class-level property of amino acid esters. This results in a longer, more predictable shelf life under recommended storage conditions (dry, sealed, room temperature), as indicated by supplier specifications .

Methyl Ester Hydrolytic Stability
Class-level
Target: methyl ester, stable as powder when stored dry, sealed, at room temperature. Comparator: free acid more prone to moisture-catalyzed degradation.
Supports longer shelf-life context; higher effective purity at time of use.
Supplier storage specifications; data to verify for lot-specific stability.
Hydrolytic Stability Shelf Life Formulation

Optimal Applications


Meta-Methoxy Peptide Mimetic Synthesis

When building a peptide or peptidomimetic where a specific interaction is driven by a 3-methoxy group on the phenylalanine side chain, this compound is the direct precursor. The Boc and methyl ester protections are compatible with standard solution-phase coupling protocols, allowing for the direct incorporation of the (S)-Phe(3-OMe) unit. This is based on its established role as a protected amino acid building block .

Chiral Allylic Amines via Julia Olefination

This compound belongs to a class of N-Boc-protected L-amino acid methyl esters that have been successfully and stereospecifically converted into enantiopure N-Boc allylamines. The described method proceeds with good yields and without loss of stereochemical integrity, proving the substrate's value for creating chiral amine libraries for drug discovery [1].

Late-Stage Electrophilic Substitution

The electron-donating 3-methoxy group activates the phenyl ring for further electrophilic substitution, such as halogenation or nitration, at specific positions. This makes the compound a strategic intermediate for synthesizing more complex, ortho-substituted pharmacophores, a route not feasible or yielding different regioisomers with the 4-hydroxy (tyrosine) analog. This is supported by established electronic substituent effects [2].

Multi-Step Orthogonal Protection

For complex syntheses requiring sequential, chemoselective deprotection steps, the orthogonal Boc (acid-labile) and methyl ester (base-labile) pair of this compound provides a distinct advantage over Fmoc-protected or free acid alternatives. This allows for a planned, two-stage deprotection sequence without compromising the integrity of the 3-methoxyphenylalanine core, a strategy fundamental to peptide chemistry [3].

Application
Selection Property
Validation Focus
Meta-methoxy peptide mimetic synthesis
Stereochemical-control context with orthogonal protection
Peptide coupling protocol compatibility
Chiral allylic amine synthesis
Enantiomer-attribution review under Julia olefination conditions
Stereochemical integrity retention
Late-stage electrophilic substitution
3-Methoxy regiochemical activation profile
Substitution regioisomer verification
Multi-step orthogonal protection strategy
Acid/base-labile protecting-group pair
Sequential deprotection selectivity
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